molecular formula C15H9NS B14408040 2-(4-Ethynylphenyl)-1,3-benzothiazole CAS No. 84033-07-8

2-(4-Ethynylphenyl)-1,3-benzothiazole

Katalognummer: B14408040
CAS-Nummer: 84033-07-8
Molekulargewicht: 235.31 g/mol
InChI-Schlüssel: HZQZCYKCNPJNMR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Ethynylphenyl)-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This particular compound features an ethynyl group attached to the phenyl ring, which is connected to the benzothiazole moiety

Vorbereitungsmethoden

The synthesis of 2-(4-Ethynylphenyl)-1,3-benzothiazole can be achieved through several synthetic routes. One common method involves the Sonogashira coupling reaction, which is a cross-coupling reaction between an aryl halide and a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst . The reaction typically proceeds under mild conditions, such as room temperature, and in the presence of a base like triethylamine.

For industrial production, the synthesis may involve optimizing reaction conditions to increase yield and purity. This could include using high-purity reagents, controlling reaction temperature and time, and employing purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

2-(4-Ethynylphenyl)-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The benzothiazole ring can be reduced under specific conditions to yield dihydrobenzothiazole derivatives.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-(4-Ethynylphenyl)-1,3-benzothiazole has several scientific research applications:

Wirkmechanismus

The mechanism by which 2-(4-Ethynylphenyl)-1,3-benzothiazole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the benzothiazole ring can form hydrogen bonds or hydrophobic interactions with the target site .

Vergleich Mit ähnlichen Verbindungen

2-(4-Ethynylphenyl)-1,3-benzothiazole can be compared with other benzothiazole derivatives, such as:

Eigenschaften

CAS-Nummer

84033-07-8

Molekularformel

C15H9NS

Molekulargewicht

235.31 g/mol

IUPAC-Name

2-(4-ethynylphenyl)-1,3-benzothiazole

InChI

InChI=1S/C15H9NS/c1-2-11-7-9-12(10-8-11)15-16-13-5-3-4-6-14(13)17-15/h1,3-10H

InChI-Schlüssel

HZQZCYKCNPJNMR-UHFFFAOYSA-N

Kanonische SMILES

C#CC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.